molecular formula C13H11N5S B6208266 5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione CAS No. 2703780-26-9

5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione

Cat. No.: B6208266
CAS No.: 2703780-26-9
M. Wt: 269.3
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Description

5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is a heterocyclic compound that features a triazine ring fused with pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione typically involves the condensation of pyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, altering their activity. The compound’s sulfur atom can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar in structure but lacking the triazine ring.

    1,10-Phenanthroline: Another ligand with a similar coordination ability but different electronic properties.

    Pyridine-2,6-dicarboxylic acid: Shares the pyridine moiety but has different functional groups.

Uniqueness

5,6-bis(pyridin-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is unique due to the presence of both pyridine and triazine rings, which confer distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in materials science and medicine .

Properties

CAS No.

2703780-26-9

Molecular Formula

C13H11N5S

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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